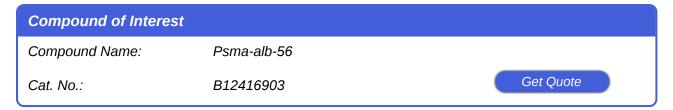


# PSMA-ALB-56: A Technical Guide to Molecular Characteristics and Properties

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For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

PSMA-ALB-56 is a novel radiopharmaceutical agent designed for targeted radionuclide therapy of prostate cancer. It is a derivative of the well-established PSMA-targeting glutamate-urea-lysine motif, strategically engineered to incorporate an albumin-binding entity. This modification enhances its pharmacokinetic profile, leading to a longer circulatory half-life, increased tumor accumulation, and a favorable biodistribution profile compared to earlier generation PSMA-targeting radioligands. Preclinical and clinical studies have demonstrated its high affinity for Prostate-Specific Membrane Antigen (PSMA), significant tumor uptake, and promising therapeutic efficacy. This document provides a comprehensive overview of its molecular characteristics, properties, and the experimental methodologies used in its evaluation.

#### **Molecular Characteristics**

**PSMA-ALB-56** is a complex molecule composed of four key functional units: a PSMA-binding motif, a linker, a chelator for radiometal coordination, and an albumin-binding moiety.[1]

• PSMA-Binding Moiety: A glutamate-urea-lysine structure that specifically recognizes and binds to the enzymatic pocket of PSMA, a transmembrane protein highly overexpressed on prostate cancer cells.[1]



- Albumin-Binding Moiety (ABM): A 4-(p-tolyl)butyric acid group that reversibly binds to circulating serum albumin.[1][2] This interaction is crucial for its pharmacokinetic properties.
   The selection of the p-tolyl group provides a moderate affinity for albumin, which optimizes the balance between blood retention and clearance, proving more favorable than stronger albumin binders like the 4-(p-iodophenyl) moiety.[2]
- Linker: A naphthylalanine/tranexamic acid/lysine spacer connects the functional components of the molecule.
- Chelator: A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage is incorporated to stably chelate therapeutic radionuclides, most notably Lutetium-177 (177Lu).

## **Physicochemical Properties**

A summary of the core physicochemical properties of PSMA-ALB-56 is presented below.

Property	Value	Reference
Molecular Formula	C66H95N11O18	MedChemExpress
Molecular Weight	1330.52 g/mol	MedChemExpress
Binding Affinity (IC50)	Not explicitly reported in key studies. However, related albumin-binding PSMA ligands show high affinity with K <sub>i</sub> values in the low nanomolar range (0.12 nM to 11.24 nM).	
Lipophilicity (logD)	-3.10 ± 0.05	[Umbricht et al., 2018]
Radiochemical Purity	≥98% (following labeling with <sup>177</sup> Lu)	
Stability	Stable (≥98% intact) over 24 hours in the presence of L-ascorbic acid.	_

#### **Preclinical and Clinical Data**



# In Vitro Cellular Uptake

Studies using PSMA-positive (PC-3 PIP) and PSMA-negative (PC-3 flu) human prostate cancer cell lines have confirmed the high, specific uptake of <sup>177</sup>Lu-**PSMA-ALB-56**.

Cell Line	Time Point	Total Uptake (% of applied dose)	Internalized Fraction (% of applied dose)	Reference
PC-3 PIP (PSMA+)	2 hours	48 - 50%	15 - 22%	[Umbricht et al., 2018]
PC-3 PIP (PSMA+)	4 hours	55 - 59%	17 - 25%	[Umbricht et al., 2018]
PC-3 flu (PSMA-)	4 hours	< 0.5%	Not Applicable	[Umbricht et al., 2018]

### **Preclinical Biodistribution in Mice**

Biodistribution studies in nude mice bearing PSMA-positive (PC-3 PIP) tumors demonstrate high tumor uptake and a favorable clearance profile, particularly a higher tumor-to-kidney ratio over time compared to similar agents with stronger albumin binding.



Organ/Tiss ue	1 h p.i. (%ID/g ± SD)	4 h p.i. (%ID/g ± SD)	24 h p.i. (%ID/g ± SD)	48 h p.i. (%ID/g ± SD)	144 h p.i. (%ID/g ± SD)
Blood	17.6 ± 2.6	13.5 ± 2.5	4.81 ± 0.69	2.53 ± 0.38	0.28 ± 0.04
Tumor (PC-3 PIP)	26.5 ± 6.6	45.4 ± 8.8	61.3 ± 13.9	49.3 ± 11.5	16.5 ± 1.6
Kidneys	46.4 ± 11.1	38.0 ± 5.0	12.2 ± 1.2	7.02 ± 0.78	1.49 ± 0.21
Liver	1.83 ± 0.27	1.70 ± 0.17	0.90 ± 0.08	0.58 ± 0.07	0.15 ± 0.02
Spleen	1.01 ± 0.20	0.93 ± 0.12	0.56 ± 0.08	0.38 ± 0.05	0.11 ± 0.01
Salivary Glands	1.78 ± 0.51	1.62 ± 0.32	0.58 ± 0.10	0.33 ± 0.04	0.07 ± 0.01

(Data

adapted from

Umbricht et

al., Molecular

Pharmaceutic

s, 2018)

# **Clinical Biodistribution and Dosimetry in Patients**

A Phase I clinical trial in patients with metastatic castration-resistant prostate cancer (mCRPC) evaluated the biodistribution and dosimetry of a single dose of <sup>177</sup>Lu-**PSMA-ALB-56**. The results confirmed that the albumin-binding concept leads to increased tumor doses compared to non-albumin-binding agents.

Pharmacokinetics in Patients (% Injected Activity/gram)



Organ/Tissue	Peak Uptake Time	Peak Uptake (%IA/g x 10 <sup>-2</sup> ± SD)	Reference
Tumor Lesions	48 hours	13.4 ± 17.4	
Kidneys	24 hours	2.3 ± 0.6	
Parotid Glands	24 hours	1.07 ± 0.46	

| Submandibular Glands | 24 hours |  $0.93 \pm 0.51$  | |

Normalized Absorbed Doses in Patients (Gy/GBq)

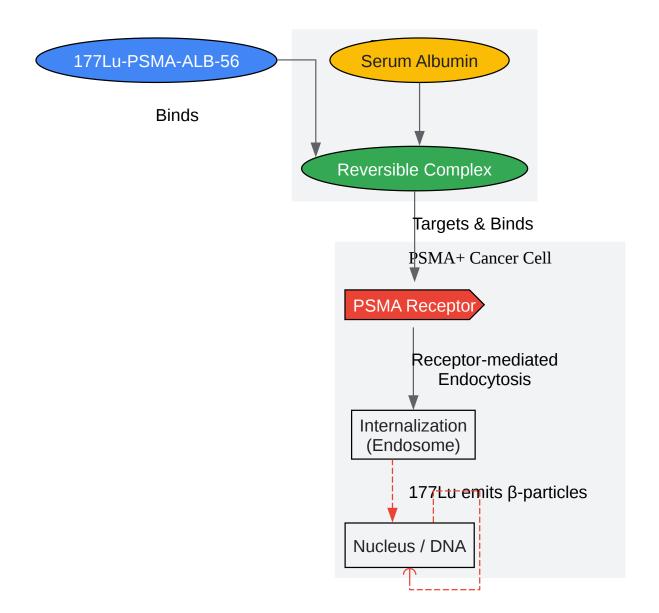
Organ/Tissue	Mean Absorbed Dose (Gy/GBq ± SD)	Reference
Tumor Lesions	6.64 ± 6.92	
Kidneys	2.54 ± 0.94	
Red Marrow	0.29 ± 0.07	
Parotid Glands	0.87 ± 0.42	

| Submandibular Glands | 0.87 ± 0.43 | |

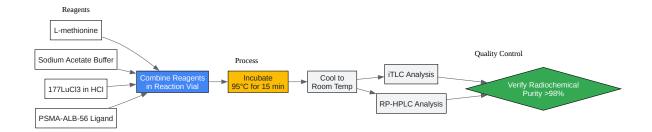
# Visualized Mechanisms and Protocols Mechanism of Action

The therapeutic action of <sup>177</sup>Lu-**PSMA-ALB-56** is a multi-step process involving systemic circulation, targeted binding to cancer cells, internalization, and localized delivery of cytotoxic radiation.

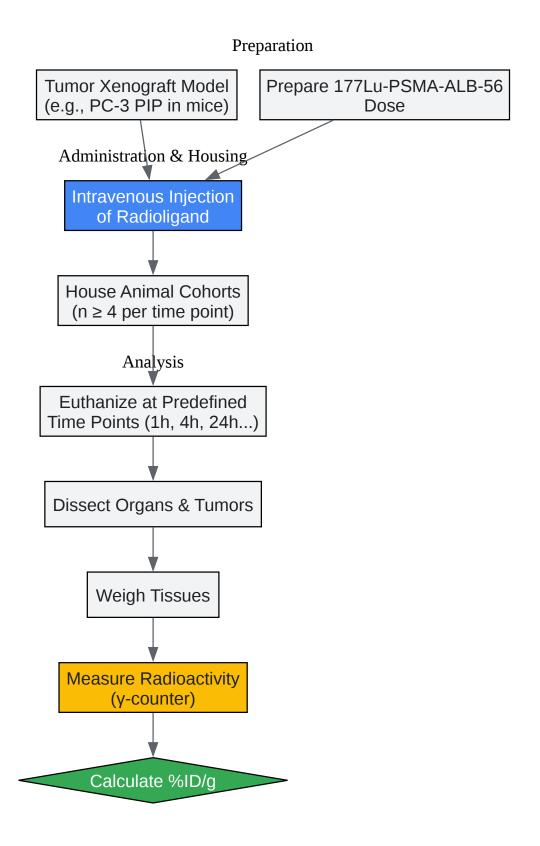












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